molecular formula C12H11N3O3S B2368574 Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate CAS No. 168482-02-8

Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B2368574
CAS No.: 168482-02-8
M. Wt: 277.3
InChI Key: OLXFPRLKXPOBHN-UHFFFAOYSA-N
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Description

Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a formylhydrazino group, and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with hydrazine hydrate and subsequent formylation. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formylhydrazino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the formyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formylhydrazino and thiazole groups. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

    2-(2-Formylhydrazino)-4-(5-nitro-2-furyl)thiazole: This compound shares the formylhydrazino and thiazole groups but has a nitro-furyl group instead of a phenyl group.

    2-(2-Formylhydrazino)-4-(5-nitro-2-furyl)thiazole: Similar in structure but with different substituents, leading to distinct chemical and biological properties.

Uniqueness: Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity

Properties

IUPAC Name

methyl 2-(2-formylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-18-11(17)9-10(8-5-3-2-4-6-8)19-12(14-9)15-13-7-16/h2-7H,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXFPRLKXPOBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)NNC=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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